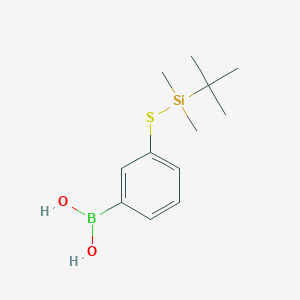
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine is a compound that features a pyrrolidine ring attached to a methylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate as a starting material. The synthetic route includes the following steps :
Starting Material: 6-methylnicotinate.
Reaction Conditions: The reaction is carried out in the presence of an aprotic solvent such as toluene, xylene, or tetrahydrofuran.
Intermediate Formation: The intermediate formed is then subjected to further reactions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The use of high-boiling-point solvents facilitates the separation and purification of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield fully saturated pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to biological targets, enhancing its selectivity and potency. The compound’s stereochemistry also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
Prolinol: A pyrrolidine derivative used in the synthesis of various bioactive molecules
Uniqueness
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct biological activities and make it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
WZVVISVPTUREQN-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)[C@H]2CCCN2 |
Kanonische SMILES |
CC1=NC=C(C=C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-((e)-2-(2-Methoxy-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498268.png)


![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C](/img/structure/B1498278.png)



